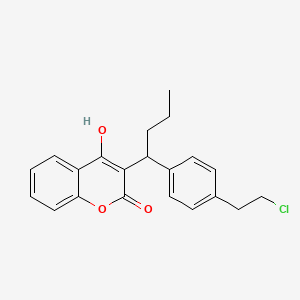

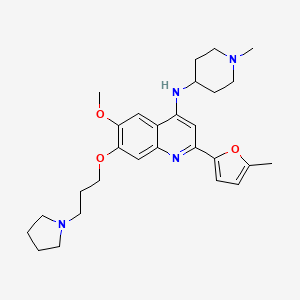

![molecular formula C16H14N4O B606797 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1628214-07-2](/img/structure/B606797.png)

6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Übersicht

Beschreibung

This compound is a type of pyrazolopyrimidine . Pyrazolopyrimidines are important scaffolds which are present in many synthetic drugs such as dorsomorphin and other bone morphogenetic protein receptor inhibitors useful for treatment of anemia, muscular dystrophy, atherosclerosis, etc . They have also been recognized as purine analogs with c-AMP phosphodiesterase inhibitory activity, and as tyrosine kinase inhibitors .

Synthesis Analysis

The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was studied in detail . The reaction requires no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 332–334 °C (MeOH, decomp.) . Its 1H NMR and 13C NMR spectra have been reported .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

Research has shown the significance of 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile in the field of chemical synthesis. The compound is involved in reactions leading to various derivatives of pyrazolo[1,5-a]pyrimidines. For instance, Chimichi et al. (1996) demonstrated the reaction of similar compounds with hydrazine hydrate in acetic acid, leading to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines. This reaction was further elucidated using NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996). Additionally, Gol et al. (2019) highlighted an efficient, regioselective synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles, showcasing the compound's role in the development of novel synthetic protocols (Gol et al., 2019).

Potential Pharmacological Applications

The compound's derivatives have been studied for their potential pharmacological applications. Ismail et al. (2007) synthesized and tested a series of related compounds for their anti-inflammatory and analgesic activities. Among these, certain compounds exhibited comparable anti-inflammatory activity to standard drugs and displayed potent analgesic activity (Ismail et al., 2007). Furthermore, Attia et al. (2019) explored the anti-proliferative effects of 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles against various cancer cell lines, revealing moderate to potent activity in certain compounds (Attia et al., 2019).

Antimicrobial and Antiviral Potential

Studies have also indicated the antimicrobial and antiviral potential of compounds related to 6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile. Shamroukh et al. (2007) synthesized pyrazolopyranotriazolopyrimidine derivatives and tested them for antiviral activity against Herpes Simplex Virus type-1, showcasing their potential in antiviral drug development (Shamroukh et al., 2007). Additionally, novel heterocycles derived from pyrimidinethione compounds have demonstrated promising cytotoxic and antimicrobial activities (Ramadan et al., 2019).

Zukünftige Richtungen

The future directions for this compound could involve further studies on its synthesis, chemical reactions, mechanism of action, and potential applications in medicine or other fields. As pyrazolopyrimidines are important scaffolds in many synthetic drugs , there is potential for this compound to be used in the development of new drugs.

Eigenschaften

IUPAC Name |

6-ethyl-5-(2-methylphenyl)-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O/c1-3-12-14(13-7-5-4-6-10(13)2)19-15-11(8-17)9-18-20(15)16(12)21/h4-7,9,18H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUCSMPNEDSGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

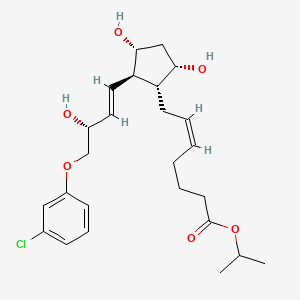

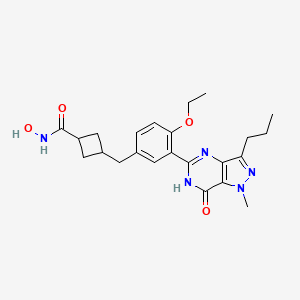

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

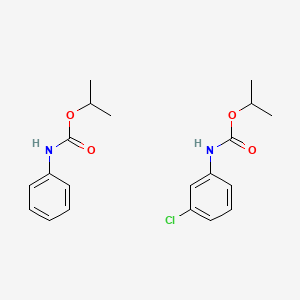

![N-(5-(6-Chloro-2,2-difluorobenzo[d][1,3]dioxol-5-yl)pyrazin-2-yl)-2-fluoro-6-methylbenzamide](/img/structure/B606740.png)